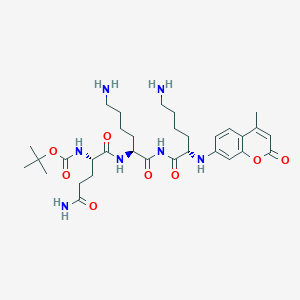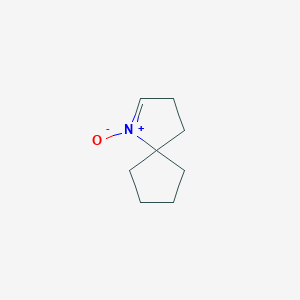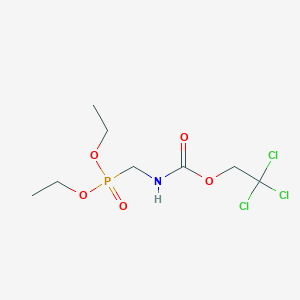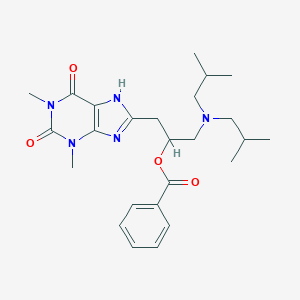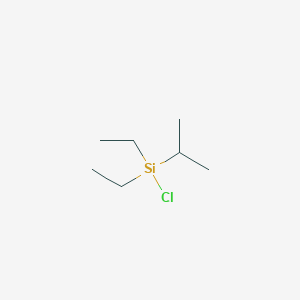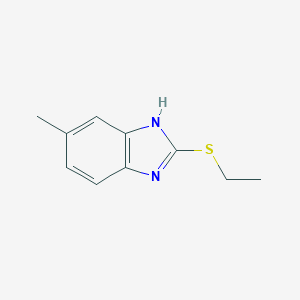
2-ethylsulfanyl-6-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylsulfanyl-6-methyl-1H-benzimidazole, also known as ESB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential applications in drug development. ESB is a heterocyclic compound that contains a benzene ring fused with an imidazole ring and a sulfur atom attached to the benzene ring.
Mecanismo De Acción
The mechanism of action of 2-ethylsulfanyl-6-methyl-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting tubulin polymerization, which is necessary for cell division. This compound also induces apoptosis by activating the caspase cascade. The antifungal activity of this compound is believed to be due to its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have a low risk of inducing drug resistance. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus. This compound has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethylsulfanyl-6-methyl-1H-benzimidazole has several advantages for lab experiments. It has low toxicity and high selectivity towards cancer cells. It also has a low risk of inducing drug resistance. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
2-ethylsulfanyl-6-methyl-1H-benzimidazole has great potential for further research and development. Some possible future directions include:
1. Developing more efficient synthesis methods for this compound to improve yield and purity.
2. Investigating the mechanism of action of this compound in more detail to better understand its anticancer, antifungal, and antibacterial activities.
3. Developing new formulations of this compound to improve its solubility and half-life.
4. Conducting more in vivo studies to evaluate the effectiveness of this compound as a potential therapeutic agent.
5. Investigating the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
In conclusion, this compound is a promising compound that has potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities, and has low toxicity and high selectivity towards cancer cells. This compound has some limitations for lab experiments, but with further research and development, it could become a valuable therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.
Métodos De Síntesis
2-ethylsulfanyl-6-methyl-1H-benzimidazole can be synthesized by the reaction of 2-mercaptoaniline with methyl 2-bromoacetate followed by the reaction of the resulting intermediate with sodium hydroxide and ethyl iodide. The final product is obtained by cyclization of the intermediate with sulfuric acid. The yield of this compound is around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-ethylsulfanyl-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antifungal, and antibacterial activities. This compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antifungal activity by inhibiting the growth of Candida albicans and Aspergillus fumigatus. This compound has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
| 106039-67-2 | |
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) |
Clave InChI |
DFRHBUFOZJREHX-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)C |
SMILES canónico |
CCSC1=NC2=C(N1)C=C(C=C2)C |
Sinónimos |
1H-Benzimidazole,2-(ethylthio)-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



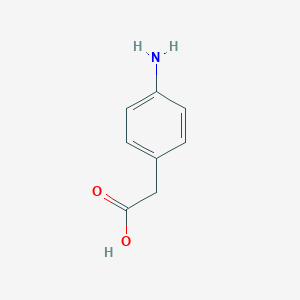
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



